Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester typically involves the esterification of benzenepropanoic acid with 3-hydroxy-1-(hydroxymethyl)propanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as ammonia (NH₃) or halogenating agents (e.g., thionyl chloride, SOCl₂) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
- Benzenepropanoic acid, α-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
652161-36-9 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1,4-dihydroxybutan-2-yl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-9-8-12(10-15)17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI Key |
AEFRZDGZIUGODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OC(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.